Pep5 is produced by Staphylococcus epidermidis strain 5. The biosynthetic gene cluster responsible for its production is located on a 20-kilobase plasmid known as pED503. This cluster includes several genes essential for the synthesis and modification of the peptide, including pepA (the structural gene), pepB and pepC (for post-translational modifications), pepP (for proteolytic processing), pepT (for transport), and pepI (for immunity against the peptide) .
Lantibiotic Pep5 is classified under type A lantibiotics, which are known for their ability to form pores in bacterial membranes. This classification is shared with other well-known lantibiotics such as nisin and subtilin. The unique structural features of Pep5 contribute to its mechanism of action and its effectiveness as an antimicrobial agent .
The synthesis of lantibiotic Pep5 involves several key steps, including ribosomal synthesis, post-translational modifications, and proteolytic processing. The precursor peptide is synthesized on ribosomes as a prepeptide that contains a leader sequence and a propeptide part. This precursor undergoes a series of modifications to become the mature peptide.
The molecular structure of Pep5 is characterized by its unique cyclic configuration due to the presence of thioether bonds formed between modified amino acids. The structure includes several key amino acids that contribute to its antimicrobial activity.
The biosynthetic gene cluster for Pep5 spans approximately 7.9 kilobases and contains multiple genes responsible for its production and modification . The specific amino acid sequence of Pep5 includes residues that are critical for its function and stability.
The chemical reactions involved in the biosynthesis of Pep5 include:
The enzymatic activities involved in these reactions are highly specific, allowing for precise modifications that result in the bioactive form of Pep5.
Lantibiotic Pep5 exerts its antimicrobial effects primarily through pore formation in bacterial membranes. This process involves:
Studies have shown that Pep5's ability to form pores is crucial for its bactericidal activity against various Gram-positive bacteria .
Lantibiotic Pep5 has several significant applications in scientific research:
Pep5 exemplifies class I lantibiotics, characterized by ribosomal synthesis followed by extensive enzymatic modifications. The precursor peptide undergoes a cascade of transformations to achieve its bioactive conformation.
The pepA gene, located on the plasmid pED503, encodes a 60-residue prepeptide consisting of an N-terminal leader sequence (34 residues) and a C-terminal core peptide (26 residues). The leader peptide (MLFKEKLFNAIEEFNKDFDLEIVKAA) contains a conserved FDLEI motif critical for enzyme recognition, while the core region houses Ser/Thr/Cyr residues destined for modification. Mutational studies confirm that pepA deletion abolishes Pep5 production entirely, underscoring its indispensable role in biosynthesis [3] [4].
Post-translational modifications begin with dehydration:
Table 1: Enzymatic Components of Pep5 Maturation
Gene | Protein Function | Catalytic Action | Key Domains/Features |
---|---|---|---|
pepA | Prepeptide | N/A | Leader peptide (FDLEI motif), core peptide |
pepB | Dehydratase | Ser/Thr dehydration to Dha/Dhb | Glutamylation domain, elimination domain |
pepC | Cyclase | Thioether ring formation | Zinc-binding site, substrate recognition pocket |
pepP | Protease | Leader peptide cleavage | Serine protease-like catalytic triad |
Following cyclization, the serine protease PepP excises the leader peptide at a conserved Ala↓Lys cleavage site (position -1/+1). This occurs extracellularly after ABC transporter-mediated secretion. In pepP knockout mutants, Pep5 accumulates intracellularly as an inactive prepeptide, confirming processing is essential for antimicrobial activity [4] [6].
The Pep5 biosynthetic machinery is encoded within a compact, self-regulated genetic cluster optimized for coordinated expression.
The entire 18.6-kb Pep5 gene cluster resides on the plasmid pED503 in Staphylococcus epidermidis 5. Genes are organized as pepO-pepI-pepA-pepP-pepB-pepC-pepT1/T2, with the transporter genes (pepT1/T2) oriented divergently. Plasmid curing eliminates Pep5 production, confirming its autonomous genetic basis [2] [4].
Immunity gene pepI and structural gene pepA exhibit co-expression driven by:
The 3’ terminator downstream of pepA features a 28-bp stem-loop structure (5’-GCCGGA...TCCGGC-3’) crucial for mRNA stability. Heterologous expression studies confirm that relocating this terminator preserves its function—enabling hyperimmune phenotypes when fused to heterologous genes. This terminator is conserved in related lantibiotics like epicidin 280 (82% identity) [5] [8].
Table 2: Functional Impact of Leader Peptide Mutations on Pep5 Biosynthesis
Mutation in Leader Peptide | Pep5 Production (% of Wild-Type) | Functional Consequence |
---|---|---|
Phe-19 → Ser | 35% | Disrupted dehydratase binding |
Glu-16 → Lys | 38% | Impaired leader-core interactions |
Asp-6 → Lys | 82% | Minor effect on modification kinetics |
Wild-type (FDLEI intact) | 100% | Optimal enzyme recognition |
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